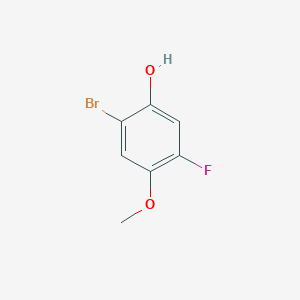

2-Bromo-5-fluoro-4-methoxyphenol

Übersicht

Beschreibung

2-Bromo-5-fluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.03 . This compound is an aryl fluorinated building block .

Synthesis Analysis

2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-methoxyphenol consists of a phenol group with bromo, fluoro, and methoxy substituents . The exact mass of the compound is 201.962936 Da .Chemical Reactions Analysis

2-Bromo-5-fluorophenol may undergo various chemical reactions. For instance, it may be used in the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also participate in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-methoxyphenol has a density of 1.6±0.1 g/cm3 . It has a boiling point of 245.5±20.0 °C at 760 mmHg . The compound is in the form of a liquid and has a refractive index of n20/D 1.553 (lit.) .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Bromophenols, including 2-Bromo-5-fluoro-4-methoxyphenol, have been studied for their carbonic anhydrase inhibitory properties. Research has shown that these compounds can inhibit various human carbonic anhydrase isozymes, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Polymer Synthesis

Derivatives of 2-Bromo-5-fluoro-4-methoxyphenol have been utilized in synthesizing novel copolymers with styrene. These copolymers, featuring ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been characterized by various analytical techniques, indicating the compound's significance in the field of material science and polymer chemistry (Kharas et al., 2016).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of 2-Bromo-5-fluoro-4-methoxyphenol derivatives have been explored through computational studies. These studies, utilizing density functional theory, have shed light on the molecular electrostatic potential, atomic charges, and molecular orbital energies, indicating the compound's potential in forming multidentate ligands for complex metal centers (Tanak, 2019).

Antibacterial Properties

Bromophenol derivatives, including those related to 2-Bromo-5-fluoro-4-methoxyphenol, have demonstrated antibacterial properties. Extracts from marine algae containing these compounds have shown effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents (Xu et al., 2003).

Antioxidant Properties

Studies have identified bromophenol derivatives from marine algae, including compounds structurally similar to 2-Bromo-5-fluoro-4-methoxyphenol, possessing significant antioxidant activities. These compounds have been shown to scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related damage (Li et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXSUABVDQXNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-4-methoxyphenol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

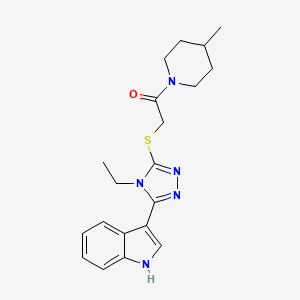

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2360238.png)

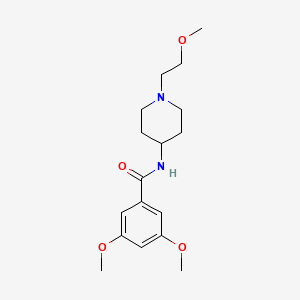

![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)

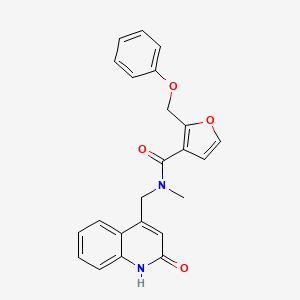

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)